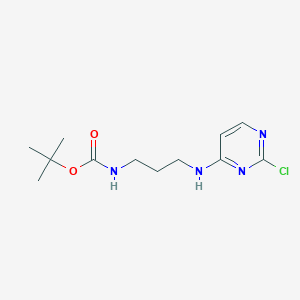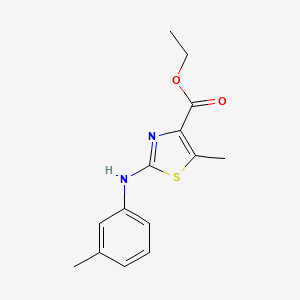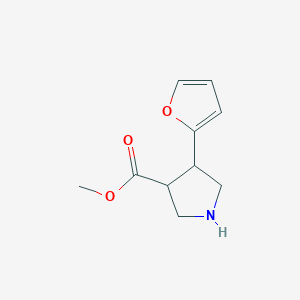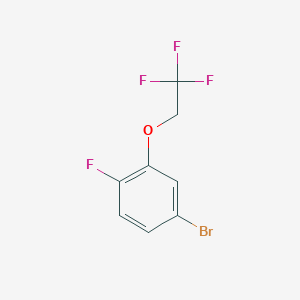
N-Docosane-D46
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Docosane-D46 is a compound with the molecular formula C22H46 . It is also known by other synonyms such as docosane-d46 and 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane .
Molecular Structure Analysis
The molecular weight of N-Docosane-D46 is 356.9 g/mol . The IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Physical And Chemical Properties Analysis
N-Docosane-D46 has a molecular weight of 356.9 g/mol . It has a high XLogP3 value of 11.5, indicating its lipophilic nature . It has no hydrogen bond donor or acceptor count, suggesting it does not readily form hydrogen bonds . The rotatable bond count is 19 .科学的研究の応用
1. Thermal Conductivity Research
- Methods of Application: A measurement setup based on the modified guarded hot plate method is developed. It is used to investigate the thermal conductivity of several paraffins in the solid state, including pure n-docosane and its compounds with different types and concentrations of graphite .
- Results: For n-docosane in the solid state, the thermal conductivity is determined to be 0.49 W m −1 K −1. A particle size of 200 μm with a spherical shape turns out to be optimal to increase the thermal conductivity .
2. Thermal Energy Storage
- Application Summary: Microcapsules loaded with n-docosane as phase change material (mPCMs) for thermal energy storage have been employed to impregnate cotton fabrics .
- Methods of Application: Fabrics are impregnated with 8 wt % of mPCMs .
- Results: Fabrics impregnated with mPCMs provided 11 C of temperature buffering effect during heating. On the cooling step, impregnated fabrics demonstrated 6 C temperature increase for over 100 cycles of switching on/off of the heating source .
3. Phase Transition Study
- Application Summary: The confinement effect of nanopores on phase transition of docosane (n-C22H46, C22) is studied .
- Methods of Application: Differential scanning calorimetry (DSC) and temperature-dependent powdered X-ray diffractions (XRD) are used .
- Results: The bulk C22 has a stable rotator phase R I and R II .
4. Heat Storage Systems
- Application Summary: N-Docosane is used in the design and optimization of heat storage systems. Knowledge on the thermal conductivity of paraffins like n-docosane is necessary for these systems .
- Methods of Application: A measurement setup based on the modified guarded hot plate method is developed. It is used to investigate the thermal conductivity of several paraffins in the solid state, including pure n-docosane and its compounds with different types and concentrations of graphite .
- Results: By adding graphite powder, the thermal conductivity of n-docosane can be significantly increased by more than a factor of three with a graphite mass fraction of 10% .
5. Thermal Management Applications
- Application Summary: Microencapsulated n-docosane is used for thermal management applications, including high-technical textiles, footwear materials, and building thermoregulating covers and paints .
- Methods of Application: Fabrics are impregnated with 8 wt % of microcapsules loaded with n-docosane as phase change material (mPCMs) for thermal energy storage .
- Results: Fabrics impregnated with mPCMs provided 11°C of temperature buffering effect during heating. On the cooling step, impregnated fabrics demonstrated 6°C temperature increase for over 100 cycles of switching on/off of the heating source .
6. Nanotechnology
- Application Summary: The confinement effect of nanopores on phase transition of docosane (n-C22H46, C22) is studied .
- Methods of Application: Differential scanning calorimetry (DSC) and temperature-dependent powdered X-ray diffractions (XRD) are used .
- Results: The bulk C22 has a stable rotator phase R I and R II .
7. Structural Composites
- Application Summary: Docosane is encapsulated in organosilica shells and dispersed in epoxy/carbon laminates to manufacture multifunctional structural composites for thermal energy storage .
- Methods of Application: Microcapsules of different sizes are prepared by hydrolysis-condensation of methyltriethoxysilane (MTES) in an oil-in-water emulsion .
- Results: A phase change enthalpy up to 143 J/g was determined via differential scanning calorimetry (DSC) on microcapsules . The presence of microcapsules agglomerates and the poor capsule-epoxy adhesion led to a decrease in the mechanical properties .
8. Thermal Regulating Fabrics
- Application Summary: Microencapsulated n-docosane is used for thermal regulating fabrics .
- Methods of Application: Fabrics are impregnated with 8 wt % of microcapsules loaded with n-docosane as phase change material (mPCMs) for thermal energy storage .
- Results: Fabrics impregnated with mPCMs provided 11°C of temperature buffering effect during heating . On the cooling step, impregnated fabrics demonstrated 6°C temperature increase for over 100 cycles of switching on/off of the heating source .
9. Passive Cooling Systems
- Application Summary: Docosane is used in passive cooling systems for electronic devices .
- Methods of Application: Docosane is encapsulated in organosilica shells and dispersed in epoxy/carbon laminates to manufacture multifunctional structural composites for thermal energy storage .
- Results: A phase change enthalpy up to 143 J/g was determined via differential scanning calorimetry (DSC) on microcapsules . The presence of microcapsules agglomerates and the poor capsule-epoxy adhesion led to a decrease in the mechanical properties .
Safety And Hazards
While specific safety data for N-Docosane-D46 is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and washing hands before breaks and immediately after handling the product .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,22-hexatetracontadeuteriodocosane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H46/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWGUJZVBDQJKV-SAUBADBTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Docosane-D46 | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-Fluoro-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]acetamide](/img/structure/B1459558.png)
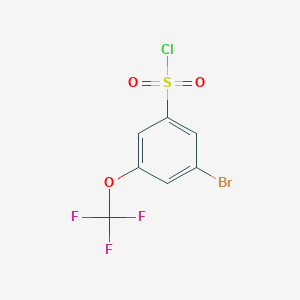
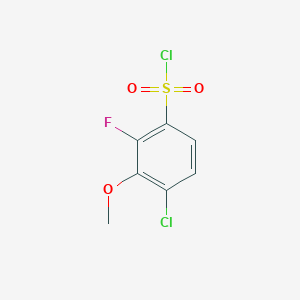
amine dihydrochloride](/img/structure/B1459565.png)
![2-{[(Cyclohexylmethyl)(methyl)amino]methyl}aniline dihydrochloride](/img/structure/B1459566.png)
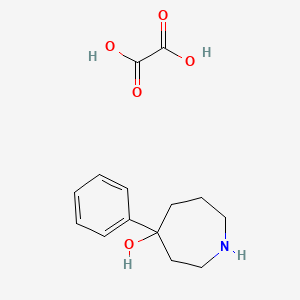
![4-Chloro-8-isopropyl-2-(methylsulfonyl)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1459569.png)

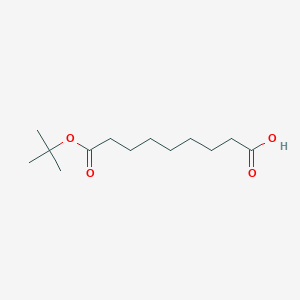
![2,3-Dichloro-7-(trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B1459573.png)
